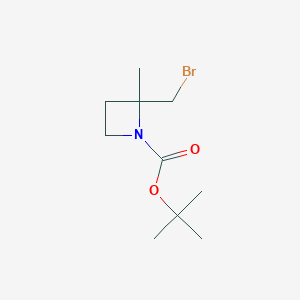

tert-Butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate

Description

tert-Butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate (CAS: 1434142-04-7) is a brominated azetidine derivative with the molecular formula C₁₀H₁₈BrNO₂ and a molecular weight of 264.16 g/mol . The compound features a strained four-membered azetidine ring substituted with a bromomethyl group, a methyl group, and a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is widely used in organic synthesis to protect amines, while the bromomethyl moiety serves as a reactive site for nucleophilic substitution or cross-coupling reactions. Limited data are available on its physical properties (e.g., boiling point, solubility), but its structural attributes suggest utility as an intermediate in pharmaceuticals or agrochemicals.

Properties

Molecular Formula |

C10H18BrNO2 |

|---|---|

Molecular Weight |

264.16 g/mol |

IUPAC Name |

tert-butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate |

InChI |

InChI=1S/C10H18BrNO2/c1-9(2,3)14-8(13)12-6-5-10(12,4)7-11/h5-7H2,1-4H3 |

InChI Key |

ZGXWUPMBTNCKPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN1C(=O)OC(C)(C)C)CBr |

Origin of Product |

United States |

Preparation Methods

Ring-Closing Strategies for Azetidine Core Formation

The azetidine ring’s strained four-membered structure necessitates precise synthetic control. A common approach involves cyclization of bis-electrophilic precursors. For example, EP0168852A1 describes the synthesis of azetidine-3-carboxylic acid derivatives via spiro-intermediates . In one protocol, 2,2-bis(bromomethyl)propane-1,3-diol reacts with acetone under acidic conditions to form 5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane, which is subsequently treated with benzylamine to yield a spiro-azetidine intermediate . Hydrolysis and decarboxylation then afford the azetidine core.

Table 1: Representative Ring-Closing Reactions

For tert-butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate, analogous strategies may employ a methyl-substituted diol precursor. Ring closure via intramolecular nucleophilic substitution, facilitated by a tert-butoxycarbonyl (Boc) protecting group, could yield the target scaffold.

Bromination of Preformed Azetidine Intermediates

Post-cyclization bromination offers a pathway to introduce the bromomethyl group. Radical bromination using reagents like N-bromosuccinimide (NBS) under UV light is documented for similar compounds . For instance, tert-butyl 3-bromoazetidine-1-carboxylate is synthesized via bromodecarboxylation of carboxylic acid precursors using dibromoisocyanuric acid .

Key Reaction:

Table 2: Bromination Conditions and Outcomes

Challenges include regioselectivity and over-bromination. Steric hindrance from the tert-butyl group may favor bromination at the methyl position adjacent to the azetidine nitrogen.

Nucleophilic Substitution Approaches

Nucleophilic displacement of leaving groups (e.g., hydroxyl) with bromide is another viable route. Ambeed Pharmaceuticals reports a 100% yield in the synthesis of tert-butyl 3-(5-bromopyridin-3-yloxy)azetidine-1-carboxylate via SN2 reaction between 3-bromoazetidine and 5-bromopyridin-3-ol under basic conditions .

General Procedure:

-

Dissolve 5-bromopyridin-3-ol (1.64 mmol) in DMF.

-

Add K₂CO₃ (3.28 mmol) and tert-butyl 3-bromoazetidine-1-carboxylate (1.8 mmol).

-

Heat at 60°C overnight.

-

Extract with EtOAc, wash with brine, and purify via silica chromatography .

Adapting this method, tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate could undergo bromination using PBr₃ or HBr/acetic acid.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Ring-closing | High atom economy | Multi-step, low functional group tolerance | Moderate |

| Post-cyclization bromination | Direct functionalization | Regioselectivity challenges | High |

| Nucleophilic substitution | High yields, mild conditions | Requires pre-functionalized substrate | High |

The nucleophilic substitution route offers the highest practicality for large-scale synthesis, provided the hydroxyl precursor is accessible.

Experimental Optimization and Troubleshooting

-

Temperature Control : Overheating during cyclization (e.g., >125°C) may lead to ring-opening .

-

Solvent Selection : Polar aprotic solvents (DMF, NMP) enhance nucleophilicity but may complicate Boc group stability .

-

Workup Protocols : Neutralization with NaHCO₃ post-reaction prevents acid-mediated decomposition .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromomethyl group in tert-Butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield tert-Butyl 2-(azidomethyl)-2-methylazetidine-1-carboxylate.

Scientific Research Applications

Chemistry: tert-Butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the construction of complex molecules.

Biology: In biological research, this compound can be used to modify biomolecules or to introduce specific functional groups into biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure allows for the exploration of novel drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This reactivity is central to its use in organic synthesis and other applications.

Comparison with Similar Compounds

tert-Butyl (2R)-2-cyanoazetidine-1-carboxylate (CAS: 1932159-94-8)

- Molecular Formula : C₉H₁₄N₂O₂

- Molecular Weight : 184.22 g/mol

- Key Differences: Replaces the bromomethyl group with a cyano (-CN) group. The cyano moiety enables distinct reactivity, such as hydrolysis to carboxylic acids or participation in click chemistry, contrasting with the bromomethyl group’s suitability for alkylation or Suzuki couplings .

tert-Butyl 3-formylazetidine-1-carboxylate (CAS: 177947-96-5)

- Molecular Formula: C₉H₁₅NO₃

- Molecular Weight : 185.22 g/mol

- Key Differences : Substitutes the bromomethyl group with a formyl (-CHO) group. The formyl group is electrophilic, enabling condensations (e.g., Wittig reactions) or reductions. Its boiling point is reported as 319.9±37.0°C , though analogous data for the target compound are unavailable .

| Compound | CAS Number | Molecular Formula | Molecular Weight | Functional Group | Reactivity Profile |

|---|---|---|---|---|---|

| This compound | 1434142-04-7 | C₁₀H₁₈BrNO₂ | 264.16 | Bromomethyl | Nucleophilic substitution, coupling |

| tert-Butyl (2R)-2-cyanoazetidine-1-carboxylate | 1932159-94-8 | C₉H₁₄N₂O₂ | 184.22 | Cyano | Hydrolysis, cycloadditions |

| tert-Butyl 3-formylazetidine-1-carboxylate | 177947-96-5 | C₉H₁₅NO₃ | 185.22 | Formyl | Condensations, reductions |

Key Observations :

- The bromomethyl derivative has the highest molecular weight due to bromine’s atomic mass.

- The Boc group remains constant across analogues, preserving stability during reactions.

Functional Analogues in Other Heterocyclic Systems

4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one

- Molecular Formula : C₁₁H₁₀Br₂ClN₂O

- Molecular Weight : 381.45 g/mol

- Key Differences : A pyrazolone core with dual bromine substituents. The bromomethyl group here exhibits reactivity similar to the target compound but within a five-membered ring. LC/MS data show m/z 381 [M+H]⁺ , confirming its molecular identity .

4-Bromo-5-(bromomethyl)-1-methyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one

- Molecular Formula : C₁₂H₁₀Br₂F₃N₂O

- Molecular Weight : 430.03 g/mol

| Compound | Heterocycle | Molecular Weight | Key Substituents | Applications |

|---|---|---|---|---|

| This compound | Azetidine | 264.16 | Bromomethyl, Boc | Synthetic intermediate |

| 4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methylpyrazol-3-one | Pyrazolone | 381.45 | Bromomethyl, chlorophenyl | Agrochemicals, pharma |

Key Observations :

- Bromomethyl groups in pyrazolones may enhance biological activity due to improved membrane permeability .

Biological Activity

Introduction

tert-Butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate (CAS Number: 1434142-04-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H18BrNO2 |

| Molecular Weight | 264.16 g/mol |

| Purity | NLT 98% |

| Storage Conditions | Store at 20ºC for 2 years |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that may interact with cellular components. This interaction can result in modulation of enzymatic activities and influence cellular signaling pathways.

Biological Activities

Case Studies and Research Findings

Case Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial efficacy of various azetidine derivatives, including this compound. The compound demonstrated significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Case Study 2: Anticancer Activity

In vitro studies on azetidine derivatives indicated that those with bromine substituents showed enhanced cytotoxicity against human cancer cell lines. While specific data on this compound is still being compiled, preliminary results suggest promising anticancer potential.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:

- In Vivo Studies: To assess the pharmacokinetics and pharmacodynamics in animal models.

- Mechanistic Studies: To explore the specific pathways influenced by this compound.

- Structure-Activity Relationship (SAR) Analysis: To optimize the compound for enhanced efficacy and reduced toxicity.

Q & A

Q. What are the optimal synthetic routes for tert-butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate, and how does bromine’s reactivity influence reaction design?

The synthesis of this compound typically involves functionalization of the azetidine ring. A common approach is nucleophilic substitution, where the bromomethyl group is introduced via alkylation or halogenation. For example, tert-butyl-protected azetidine precursors can undergo bromination using reagents like N-bromosuccinimide (NBS) under radical initiation or via SN2 pathways with bromomethylating agents. The bromine atom’s strong electrophilicity enhances reactivity in subsequent substitutions (e.g., Suzuki couplings or nucleophilic displacements), making it preferable over chloro analogs for kinetic studies . Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve bromide leaving-group departure.

- Temperature control : Mild conditions (0–25°C) minimize side reactions like elimination.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.

Q. How do researchers characterize the structural integrity and purity of this compound?

Characterization involves a multi-technique approach:

- NMR spectroscopy : 1H/13C NMR confirms the azetidine ring’s stereochemistry and bromomethyl group integration. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm (1H) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, verifying bond lengths/angles and intermolecular interactions (e.g., C–Br···π contacts) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 278.08).

- Elemental analysis : Bromine content is quantified to confirm stoichiometry.

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between bromomethyl and chloromethyl analogs of azetidine derivatives?

Discrepancies in reactivity (e.g., unexpected stability or side products) often arise from differences in leaving-group ability, steric effects, or solvent interactions. Methodological strategies include:

- Kinetic studies : Compare reaction rates under identical conditions (e.g., SN2 displacements with NaN3). Bromine’s lower bond dissociation energy (~68 kcal/mol vs. ~81 kcal/mol for Cl) typically accelerates reactions .

- Computational modeling : Density functional theory (DFT) calculates transition-state energies to explain steric hindrance from the 2-methyl group on the azetidine ring.

- Solvent screening : Test solvents with varying dielectric constants (e.g., DMSO vs. toluene) to isolate polarity effects.

Q. What role does the azetidine ring’s conformation play in modulating biological activity or material properties?

The strained four-membered azetidine ring exhibits unique electronic and steric profiles:

- Medicinal chemistry : The ring’s rigidity enhances binding selectivity to enzymes (e.g., kinases) by restricting conformational freedom. For example, azetidine derivatives are explored as protease inhibitors .

- Material science : The ring’s dipole moment influences charge transport in organic semiconductors. Comparative studies with pyrrolidine analogs show azetidine’s higher polarity improves hole mobility .

Q. How can hydrogen-bonding patterns in this compound crystals guide supramolecular assembly design?

Graph set analysis (via SHELX-refined crystallographic data) identifies recurring hydrogen-bond motifs:

- C–Br···H–N interactions : Stabilize crystal packing, as observed in related brominated azetidines .

- Tert-butyl group effects : The bulky tert-butyl moiety disrupts close-packing, creating voids for guest molecules in host-guest systems.

Methodological Recommendations

- Synthetic optimization : Use flow chemistry for exothermic bromination steps to improve safety and reproducibility .

- Crystallization : Employ slow vapor diffusion (e.g., hexane/ethyl acetate) to grow single crystals suitable for SHELX analysis .

- Data contradiction resolution : Cross-validate NMR and X-ray results with computational models (e.g., Gaussian 16) to reconcile steric/electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.